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Compound of Interest

Compound Name: 2-Chloro-6-hydrazinylpyrazine

Cat. No.: B1315301 Get Quote

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-6-
hydrazinylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2-Chloro-6-hydrazinylpyrazine is limited. This

guide synthesizes available data and provides logical extrapolations based on fundamental

chemical principles and analogies to similar structures, such as its pyridine counterpart.

Introduction
2-Chloro-6-hydrazinylpyrazine is a bifunctional heterocyclic compound of interest in

medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyrazine core

substituted with a reactive chlorine atom and a nucleophilic hydrazine group, makes it a

versatile building block for the synthesis of more complex molecules, particularly those with

potential pharmacological activity. The pyrazine moiety itself is a well-known scaffold in

numerous biologically active compounds. This guide provides a comprehensive overview of its

chemical properties, reactivity, and synthetic utility based on available data.

Chemical and Physical Properties
Quantitative experimental data for 2-Chloro-6-hydrazinylpyrazine is not widely reported in the

literature. The following table summarizes its basic identifiers and notes where data is currently

unavailable.
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Property Data Source

Molecular Formula C₄H₅ClN₄ [1]

Molecular Weight 144.56 g/mol [1]

CAS Number 63286-29-3 [2][3]

Appearance Solid (Expected)

Melting Point
Data not available in searched

literature

Boiling Point
Data not available in searched

literature

Solubility
Data not available in searched

literature

Spectroscopic Data
While specific spectra are proprietary, commercial suppliers indicate the availability of various

spectroscopic datasets for 2-Chloro-6-hydrazinylpyrazine, which are essential for structure

confirmation and purity assessment.[2]

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct

signals for the two aromatic protons on the pyrazine ring and signals corresponding to the

protons of the hydrazine group (-NHNH₂). The chemical shifts of the ring protons will be

influenced by the electronic effects of the chloro and hydrazinyl substituents.

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show four signals

corresponding to the carbon atoms of the pyrazine ring. The carbons attached to the chlorine

and hydrazine groups will exhibit characteristic chemical shifts.

IR (Infrared) Spectroscopy: Key vibrational bands are expected for N-H stretching of the

hydrazine group (typically in the 3200-3400 cm⁻¹ region), C=N and C=C stretching of the

pyrazine ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration.
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MS (Mass Spectrometry): Mass spectrometry is used to confirm the molecular weight of the

compound. The fragmentation pattern can provide additional structural information. The

presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an

intensity of approximately one-third of the molecular ion peak.

Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of 2-Chloro-6-
hydrazinylpyrazine was not found in the searched literature. However, a common and logical

synthetic route can be inferred from the well-documented synthesis of its pyridine analog, 2-

chloro-6-hydrazinopyridine, which involves the nucleophilic aromatic substitution of a

corresponding dichloro-precursor with hydrazine.

The proposed synthesis would proceed via the reaction of 2,6-dichloropyrazine with hydrazine

hydrate. This reaction leverages the greater reactivity of one chlorine atom, allowing for a

selective monosubstitution.

Reactants Product

2,6-Dichloropyrazine + Hydrazine Hydrate
(NH₂NH₂·H₂O) 2-Chloro-6-hydrazinylpyrazine

Solvent (e.g., Ethanol)
Heat

Click to download full resolution via product page

Caption: Proposed synthetic route for 2-Chloro-6-hydrazinylpyrazine.

Representative Experimental Protocol
This protocol is representative and based on the synthesis of analogous compounds.[4]

Optimization would be required.

Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable solvent such as

ethanol or methanol, add hydrazine hydrate (typically an excess, e.g., 2-4 eq).

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., reflux)

and monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid
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Chromatography-Mass Spectrometry (LC-MS).

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is

removed under reduced pressure. The resulting residue can be triturated with water or a

non-polar solvent to precipitate the product.

Purification: The crude product is collected by filtration and can be further purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Chloro-
6-hydrazinylpyrazine.

Chemical Reactivity
The reactivity of 2-Chloro-6-hydrazinylpyrazine is dominated by its two functional groups: the

chloro substituent on the electron-deficient pyrazine ring and the nucleophilic hydrazine moiety.

This dual reactivity allows for selective, stepwise functionalization.

Reactions at the Chloro Group
The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr). The electron-

withdrawing nature of the pyrazine ring nitrogens facilitates the attack of nucleophiles at the

carbon bearing the chlorine atom. Common nucleophiles that can displace the chloride include:

Amines (primary and secondary)

Thiols (thiolates)

Alkoxides and phenoxides

Reactants Product

2-Chloro-6-hydrazinylpyrazine + Nucleophile (Nu-H) 6-Hydrazinyl-2-(Nu)-pyrazineBase, Heat

Click to download full resolution via product page

Caption: Nucleophilic aromatic substitution at the C2 position.
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Reactions at the Hydrazine Group
The hydrazine group is a potent nucleophile and is a key functional handle for building larger

molecular scaffolds.

Hydrazone Formation: The most common reaction of the hydrazine moiety is its

condensation with aldehydes and ketones to form stable hydrazones. This reaction is

fundamental in the synthesis of Schiff bases and is widely used in creating ligands for metal

complexes and compounds with biological activity.[5]

Cyclization Reactions: The hydrazine group is an excellent precursor for the synthesis of

fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead

to the formation of pyrazole rings, and reaction with reagents providing a single carbon atom

(like formic acid or orthoesters) can yield triazole rings.

Oxidation: The hydrazine group can be oxidized. Depending on the conditions, this could

lead to the formation of a diazonium species, which can then be used in subsequent

transformations.

Reactants Product

2-Chloro-6-hydrazinylpyrazine + Aldehyde (R-CHO) Hydrazone DerivativeAcid catalyst

Click to download full resolution via product page

Caption: Formation of a hydrazone from 2-Chloro-6-hydrazinylpyrazine.

Applications in Drug Discovery and Development
While specific biological activities for 2-Chloro-6-hydrazinylpyrazine are not detailed in the

available literature, its structural motifs are significant. Pyrazine derivatives are known to

possess a wide range of pharmacological activities. Furthermore, the positional isomer, 2-

chloro-3-hydrazinopyrazine, has been used to synthesize derivatives that act as

acetylcholinesterase inhibitors, suggesting potential applications for this class of compounds in

neurodegenerative disease research. The ability to readily form hydrazones and other
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derivatives makes this compound a valuable starting material for generating libraries of novel

compounds for screening in drug discovery programs.

Conclusion
2-Chloro-6-hydrazinylpyrazine is a valuable bifunctional building block for organic synthesis.

Its key chemical features—a chloro group amenable to nucleophilic substitution and a

hydrazine moiety ready for condensation and cyclization reactions—allow for diverse and

controlled molecular elaborations. While detailed experimental data is sparse in public-access

literature, its reactivity can be reliably predicted from fundamental chemical principles, making it

a compound of high interest for the synthesis of novel heterocyclic systems for applications in

materials science and medicinal chemistry. Further research into its specific properties and

reactions is warranted to fully exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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